3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

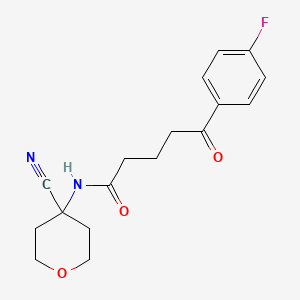

3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one is a chemical compound with the CAS Number: 1340410-90-3 . It has a molecular weight of 164.21 . The IUPAC name for this compound is 3-(1-methyl-1H-pyrazol-5-yl)cyclopentanone .

Molecular Structure Analysis

The InChI code for 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one is 1S/C9H12N2O/c1-11-9(4-5-10-11)7-2-3-8(12)6-7/h4-5,7H,2-3,6H2,1H3 . This indicates the presence of a cyclopentanone ring with a 1-methyl-1H-pyrazol-5-yl group attached.Physical And Chemical Properties Analysis

3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one is a powder at room temperature . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Conformational Studies

Research has been conducted on the synthesis and conformational analysis of related pyrazole derivatives. For example, a study detailed the synthesis of a pyrazole derivative through cyclocondensation, emphasizing its molecular and crystal structure. This compound, characterized by X-ray diffraction, showed significant dihedral angles indicating non-coplanarity between pyrazole and phenyl rings, highlighting its potential in material science and molecular engineering (P. Channar et al., 2019).

Biological Evaluation

Another aspect of research involves the biological evaluation of pyrazole derivatives, such as the identification of COX-2 inhibitors, showcasing the therapeutic potential of these compounds in medical research (T. Penning et al., 1997).

Synthetic Methodologies

Innovative synthetic methodologies using related compounds have been developed, including one-pot processes for synthesizing partial nicotinic acid receptor agonists. These methods demonstrate the versatility and efficiency of pyrazole derivatives in organic synthesis (Robert D. Wilson et al., 2009).

Material Science Applications

Pyrazole derivatives have also been investigated for their potential in material science, such as the development of water-soluble ruthenium(II)−N-heterocyclic carbene complexes. These complexes are notable for their catalytic properties, including hydrogenation reactions and modification of lipid membranes, which could have significant implications for industrial chemistry and material science (Péter Csabai & F. Joó, 2004).

Antioxidant Activity

Moreover, the antioxidant activity of thiazolyl–pyrazolone derivatives has been explored, revealing their potential in developing new antioxidant agents. Such studies are crucial for understanding the chemical basis of antioxidative mechanisms and for the development of novel therapeutics (H. Gaffer et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-methylpyrazol-3-yl)cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-9(4-5-10-11)7-2-3-8(12)6-7/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLJFPQWWZRSPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2939720.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2939721.png)

![N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2939722.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone](/img/structure/B2939725.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)

![6-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-9-methylpurine](/img/structure/B2939731.png)

![3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939736.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939741.png)